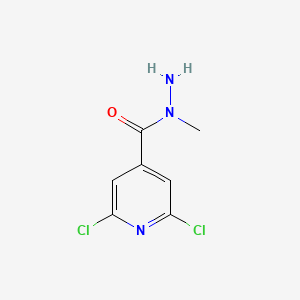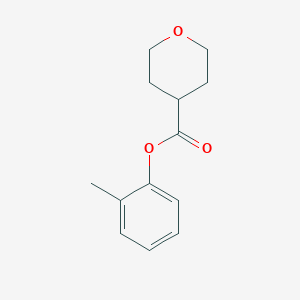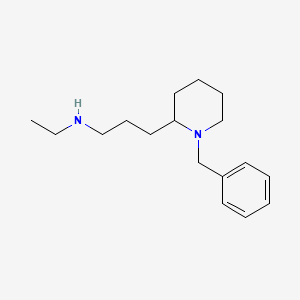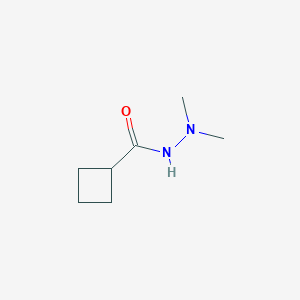
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is an organic compound with a unique structure that includes a cyclobutane ring and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Production of cyclobutanol derivatives.
Substitution: Generation of various substituted hydrazides.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of cyclobutanecarboxylic acid, 2,2-dimethylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the hydrazide group.
Cyclobutylamine: Contains an amine group instead of a carboxylic acid.
Cyclobutanone: Features a ketone group in place of the carboxylic acid.
Uniqueness: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is unique due to the presence of both the cyclobutane ring and the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
58585-57-2 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
N',N'-dimethylcyclobutanecarbohydrazide |
InChI |
InChI=1S/C7H14N2O/c1-9(2)8-7(10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,8,10) |
Clave InChI |
VZVDZMGDUXSONO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=O)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


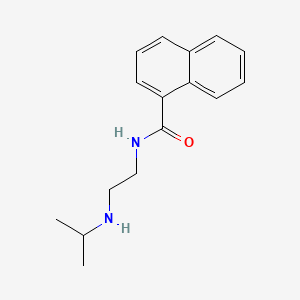
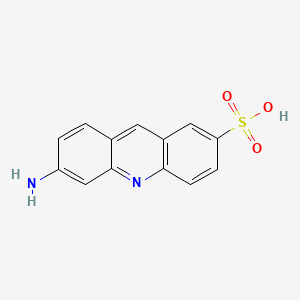
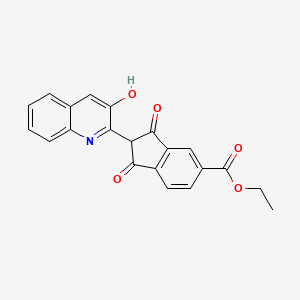
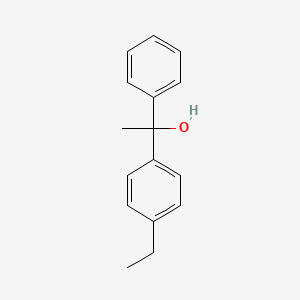

![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
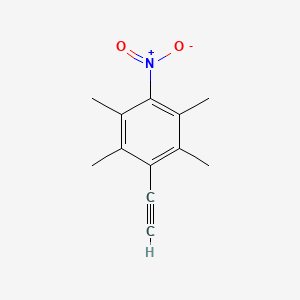

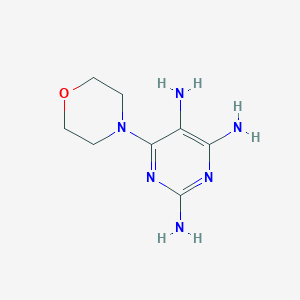
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

